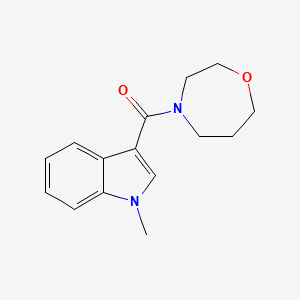![molecular formula C20H16N4O2S B2411074 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 488089-15-2](/img/structure/B2411074.png)
2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural characterization of related pyridine and fused pyridine derivatives are a significant focus of research. For instance, one study details the synthesis of a compound through X-ray crystallography, emphasizing the structural stability provided by intermolecular hydrogen bond interactions (Ganapathy et al., 2015). Another research effort elaborates on the creation of new series of pyridine derivatives, highlighting various reactions to produce isoquinoline and pyrido[2,3-d]pyrimidine derivatives, among others (Al-Issa, 2012).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of synthesized pyridine derivatives are also explored. One study synthesizes new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, evaluating their antibacterial and antitumor activities (Elewa et al., 2021). The synthesized compounds were found to have significant activity, suggesting their potential for therapeutic applications.
Material Science Applications
In the field of materials science, pyrazolopyridine derivatives have been investigated for their utility in devices and as corrosion inhibitors. For example, a study focuses on pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups for their stability and application in devices, demonstrating their suitability for optical and electronic applications (El-Menyawy et al., 2019). Another research outlines the synthesis of pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments, indicating their effectiveness in protecting materials (Dandia et al., 2013).
Molecular Docking and In Vitro Screening
The development of novel pyridine derivatives for biochemical applications includes molecular docking and in vitro screening to assess their interaction with biological targets. A study synthesizes triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, subjecting them to molecular docking screenings against various target proteins. These compounds showed moderate to good binding energies, suggesting potential for further exploration in drug development (Flefel et al., 2018).
Propriétés
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-8-15-18(20(25)24(12)11-13-4-2-6-23-10-13)17(16-5-3-7-27-16)14(9-21)19(22)26-15/h2-8,10,17H,11,22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTAUHWRVUFYIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)




![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)